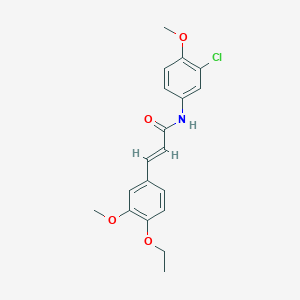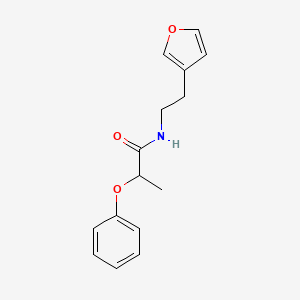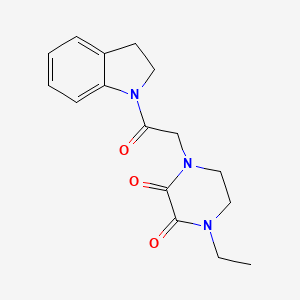
(2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide, commonly known as CEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEM is a synthetic compound that belongs to the class of enamide derivatives and has a molecular weight of 397.91 g/mol.
Wirkmechanismus
The mechanism of action of CEM is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. CEM has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
CEM has been found to have several biochemical and physiological effects. In vitro studies have shown that CEM inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. CEM has also been found to exhibit anti-inflammatory and analgesic activities in animal models. Additionally, CEM has been found to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CEM in lab experiments is its synthetic nature, which allows for easy modification and conjugation with other molecules. Additionally, CEM has been found to be stable under various experimental conditions, making it a reliable compound for use in experiments. However, one of the limitations of using CEM is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of CEM. One potential direction is the development of CEM-based drug delivery systems for targeted therapy. Another direction is the study of CEM's effects on the immune system and its potential use in immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of CEM and its potential applications in various fields.
Synthesemethoden
The synthesis of CEM involves the reaction between 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol and 3-chloro-4-methoxybenzoyl chloride in the presence of triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is purified using column chromatography. The yield of CEM obtained through this method is around 70%.
Wissenschaftliche Forschungsanwendungen
CEM has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, CEM has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. In pharmacology, CEM has been studied for its potential use as a drug delivery system, as it can be conjugated with other molecules to target specific cells or tissues. In material science, CEM has been found to have potential applications in the development of organic electronic devices due to its unique optical and electronic properties.
Eigenschaften
IUPAC Name |
(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-4-25-17-8-5-13(11-18(17)24-3)6-10-19(22)21-14-7-9-16(23-2)15(20)12-14/h5-12H,4H2,1-3H3,(H,21,22)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTMCFZQUZNEMM-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(dimethylamino)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2991838.png)

![Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2991840.png)
![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2991841.png)

![({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid](/img/structure/B2991844.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2991848.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991849.png)


![7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2991856.png)


![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2991859.png)